molecular formula C21H29ClFN3O2 B1245336 2-[3-[(2-chloro-4-fluorophenyl)methyl]-2-oxo-1,3-diazinan-1-yl]-N-cyclooctylacetamide

2-[3-[(2-chloro-4-fluorophenyl)methyl]-2-oxo-1,3-diazinan-1-yl]-N-cyclooctylacetamide

Cat. No. B1245336
M. Wt: 409.9 g/mol
InChI Key: YFDIWTRTLQONPY-UHFFFAOYSA-N
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Description

2-[3-[(2-chloro-4-fluorophenyl)methyl]-2-oxo-1,3-diazinan-1-yl]-N-cyclooctylacetamide is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.

Scientific Research Applications

Synthesis and Application in Anti-Inflammatory Activity

A study by Sunder & Maleraju (2013) involved the synthesis of derivatives of N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamide. These compounds, including variations similar to the specified chemical, demonstrated significant anti-inflammatory activity.

Catalysis in Drug Synthesis

R. N. Shakhmaev et al. (2016) Shakhmaev, Sunagatullina & Zorin (2016) explored the synthesis of Flunarizine, a drug used to treat migraines and other disorders, through a process that potentially involves compounds like 2-[3-[(2-chloro-4-fluorophenyl)methyl]-2-oxo-1,3-diazinan-1-yl]-N-cyclooctylacetamide as intermediates or catalysts.

Antibacterial Applications

A study by Desai et al. (2008) synthesized and evaluated various acetamides for their antibacterial activity against gram-positive and gram-negative bacteria. The chemical structure could potentially be involved in such applications.

In Pesticide Synthesis

E. Olszewska et al. (2011) Olszewska, Tarasiuk & Pikus (2011) characterized N-derivatives of acetamides, which are potential pesticides. These studies suggest a role for compounds like 2-[3-[(2-chloro-4-fluorophenyl)methyl]-2-oxo-1,3-diazinan-1-yl]-N-cyclooctylacetamide in pesticide development.

Thrombin Inhibition

Research by Lee et al. (2007) explored the use of 2-(2-Chloro-6-fluorophenyl)acetamides as thrombin inhibitors. While not directly studying the specified compound, this suggests possible applications in similar fields.

Synthesis of Analgesic Agents

A study by Liu et al. (2018) on derivatives of dihydro-1H-benzo[e][1,4]diazepin as analgesic agents points to potential applications of similar compounds in pain management.

Synthesis of Anticancer Drug Intermediates

Jianqing Zhang et al. (2019) Zhang, Duan, Xiong, Zhuang & Tang (2019) synthesized an intermediate crucial for anticancer drugs, indicating the relevance of similar compounds in cancer treatment.

Antimicrobial Evaluation

Studies like those by Mistry, Desai & Intwala (2009) and Fuloria, Singh, Yar & Ali (2009) on the antimicrobial activity of novel imines and thiazolidinones highlight the potential of compounds like 2-[3-[(2-chloro-4-fluorophenyl)methyl]-2-oxo-1,3-diazinan-1-yl]-N-cyclooctylacetamide in this area.

properties

Product Name

2-[3-[(2-chloro-4-fluorophenyl)methyl]-2-oxo-1,3-diazinan-1-yl]-N-cyclooctylacetamide

Molecular Formula

C21H29ClFN3O2

Molecular Weight

409.9 g/mol

IUPAC Name

2-[3-[(2-chloro-4-fluorophenyl)methyl]-2-oxo-1,3-diazinan-1-yl]-N-cyclooctylacetamide

InChI

InChI=1S/C21H29ClFN3O2/c22-19-13-17(23)10-9-16(19)14-25-11-6-12-26(21(25)28)15-20(27)24-18-7-4-2-1-3-5-8-18/h9-10,13,18H,1-8,11-12,14-15H2,(H,24,27)

InChI Key

YFDIWTRTLQONPY-UHFFFAOYSA-N

SMILES

C1CCCC(CCC1)NC(=O)CN2CCCN(C2=O)CC3=C(C=C(C=C3)F)Cl

Canonical SMILES

C1CCCC(CCC1)NC(=O)CN2CCCN(C2=O)CC3=C(C=C(C=C3)F)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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